1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole
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Overview
Description
1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-(2-chloro-5-nitrophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole typically involves a multi-step process. One common method starts with the preparation of 2-chloro-5-nitrophenol, which is then reacted with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is further reacted with hydrazine hydrate to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-[2-(2-chloro-5-aminophenoxy)ethyl]-1H-pyrazole .
Scientific Research Applications
1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with target proteins, affecting their function .
Comparison with Similar Compounds
1-[2-(2-chloro-5-aminophenoxy)ethyl]-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[2-(2-chloro-5-methoxyphenoxy)ethyl]-1H-pyrazole: Contains a methoxy group instead of a nitro group.
1-[2-(2-chloro-5-fluorophenoxy)ethyl]-1H-pyrazole: Features a fluorine atom in place of the nitro group.
Uniqueness: 1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10ClN3O3 |
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Molecular Weight |
267.67 g/mol |
IUPAC Name |
1-[2-(2-chloro-5-nitrophenoxy)ethyl]pyrazole |
InChI |
InChI=1S/C11H10ClN3O3/c12-10-3-2-9(15(16)17)8-11(10)18-7-6-14-5-1-4-13-14/h1-5,8H,6-7H2 |
InChI Key |
HWVNQPHLABVCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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